molecular formula C21H19N3O2S2 B2859763 10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 307511-86-0

10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2859763
CAS No.: 307511-86-0
M. Wt: 409.52
InChI Key: KYWCNCJBERRALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic heterocyclic molecule featuring a fused 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one core. Key structural elements include:

  • A sulfur atom at position 7 (7-thia) and two nitrogen atoms (9,11-diaza).
  • A phenyl group at position 11.
  • A [(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl substituent at position 10.

The tricyclic framework suggests rigidity, which may enhance target selectivity in biological systems.

Properties

IUPAC Name

10-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-12-16(13(2)26-23-12)11-27-21-22-19-18(15-9-6-10-17(15)28-19)20(25)24(21)14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCNCJBERRALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-... (Target Compound) 10: (3,5-dimethyloxazol-4-yl)methyl-S-; 11: Ph C₂₂H₂₀N₃O₂S₂ 440.54 High rigidity; potential kinase inhibition N/A
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one 11: 4-MeO-Ph; 10: -SH C₁₉H₁₄N₂O₂S₂ 386.46 Increased solubility due to -OMe group
11-(2-Phenylethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one 11: 2-phenylethyl; 10: -SH C₁₉H₁₈N₂OS₂ 368.49 Enhanced lipophilicity
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradecen-4(8)-one-6 9: 4-HO-Ph; 3,7-dithia C₁₇H₁₂N₂O₂S₂ 364.42 Hydrogen-bonding capability

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl substituent (4-MeO-Ph) in the compound from improves water solubility compared to the unsubstituted phenyl group in the target compound.

Sulfur vs. Nitrogen Modifications :

  • Replacement of sulfur with nitrogen (e.g., 5-azatetracyclo in ) alters electron distribution and hydrogen-bond acceptor capacity.

Q & A

Q. What methodologies are recommended for synthesizing and optimizing the yield of this compound?

The synthesis of complex tricyclic compounds like this requires multi-step protocols. Key steps include:

  • Sulfanyl group introduction : Reacting the oxazole precursor with a thiolating agent (e.g., Lawesson’s reagent) under anhydrous conditions .
  • Cyclization : Use of high-temperature reflux in dioxane or DMF with sodium hydride to form the tricyclic core .
  • Yield optimization : Employ split-plot experimental designs with variables like solvent polarity, temperature, and catalyst loading. Replicate trials (4 replicates with 5 plants each, as in agricultural studies) ensure statistical robustness .

Q. How can structural elucidation challenges for this compound be addressed?

Due to its fused tricyclic system and heteroatom-rich structure, combine:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves coupling patterns and assigns quaternary carbons .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects minor impurities .
  • X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays aligned with its structural analogs:

  • Antioxidant activity : Use DPPH radical scavenging assays with ascorbic acid as a positive control .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, with IC₅₀ calculations .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurities. Mitigate by:

  • Purity validation : Use HPLC-DAD/ELSD to confirm ≥95% purity .
  • Dose standardization : Normalize activities to molar concentrations rather than mass-based dosing .
  • Mechanistic follow-up : Apply transcriptomics or proteomics to identify off-target effects .

Q. What computational strategies predict the environmental fate of this compound?

Leverage tools from environmental chemistry:

  • QSPR models : Estimate logP and biodegradability using software like EPI Suite .
  • Molecular docking : Predict interactions with environmental enzymes (e.g., cytochrome P450) .
  • Long-term ecotoxicity : Design microcosm experiments to monitor degradation products in soil/water systems .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Systematic SAR requires:

  • Derivatization : Modify the oxazole or phenyl substituents via N-alkylation or cross-coupling reactions .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity .

Q. What experimental designs are optimal for studying its pharmacokinetics?

Adapt methodologies from related tricyclic systems:

  • ADME profiling : Use Caco-2 cell monolayers for permeability and liver microsomes for metabolic stability .
  • In vivo PK : Apply randomized block designs with split-plot adjustments for variables like dosing routes .
  • LC-MS/MS quantification : Validate plasma/tissue concentrations with isotopically labeled internal standards .

Methodological Notes

  • Theoretical frameworks : Link studies to conceptual models (e.g., lock-and-key enzyme inhibition) to guide hypothesis testing .
  • Data validation : Cross-reference spectral data with PubChem or ECHEMI entries to avoid misassignment .
  • Ethical compliance : Ensure all biological testing follows institutional guidelines for reproducibility and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.